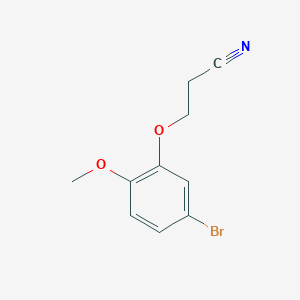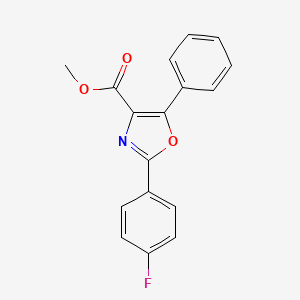![molecular formula C7H10O3 B13085146 1-Hydroxyspiro[2.3]hexane-1-carboxylic acid](/img/structure/B13085146.png)
1-Hydroxyspiro[2.3]hexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxyspiro[2.3]hexane-1-carboxylic acid is a chemical compound with the molecular formula C7H10O3 and a molecular weight of 142.15 g/mol . This compound is characterized by its unique spirocyclic structure, which consists of a hexane ring fused to a spiro center bearing a hydroxy group and a carboxylic acid group
Preparation Methods
The synthesis of 1-Hydroxyspiro[2.3]hexane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of spiro[2.3]hexane-1-carboxylic acid with appropriate reagents to introduce the hydroxy group at the spiro center Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity .
Chemical Reactions Analysis
1-Hydroxyspiro[2.3]hexane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes under appropriate conditions.
Reduction: The carboxylic acid group can be reduced to form alcohols or other derivatives.
Substitution: The hydroxy group can participate in substitution reactions to form ethers or esters.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Hydroxyspiro[2.3]hexane-1-carboxylic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-Hydroxyspiro[2.3]hexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxy and carboxylic acid groups allow the compound to form hydrogen bonds and other interactions with biomolecules, influencing their structure and function . These interactions can modulate various biological processes, making the compound of interest for therapeutic applications .
Comparison with Similar Compounds
1-Hydroxyspiro[2.3]hexane-1-carboxylic acid can be compared with other similar compounds, such as:
5-Hydroxyspiro[2.3]hexane-1-carboxylic acid: This compound has a similar spirocyclic structure but differs in the position of the hydroxy group.
Spiro[2.3]hexane-1-carboxylic acid: This compound lacks the hydroxy group, making it less reactive in certain chemical reactions.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C7H10O3 |
|---|---|
Molecular Weight |
142.15 g/mol |
IUPAC Name |
2-hydroxyspiro[2.3]hexane-2-carboxylic acid |
InChI |
InChI=1S/C7H10O3/c8-5(9)7(10)4-6(7)2-1-3-6/h10H,1-4H2,(H,8,9) |
InChI Key |
ILOWHBFERLRQDO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CC2(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B13085064.png)
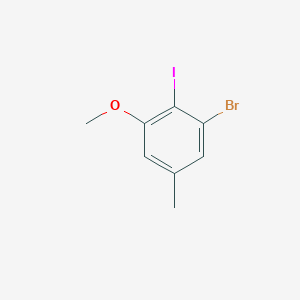
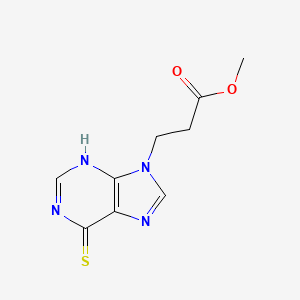
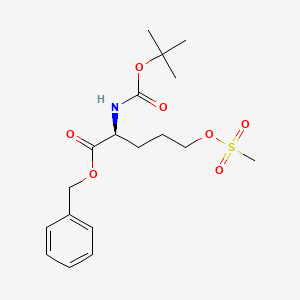
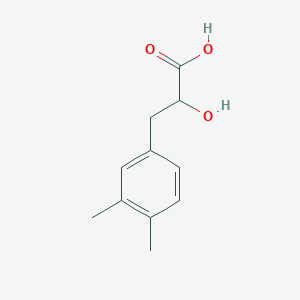
![2-Cyano-3-[1-(2-cyanoethyl)-3-[3-(difluoromethoxy)phenyl]-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B13085078.png)
![4-tert-butyl-N-[6-chloro-5-(2-methoxyphenoxy)-2-pyrimidin-4-ylpyrimidin-4-yl]benzenesulfonamide](/img/structure/B13085080.png)
![(3S)-6,6-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride](/img/structure/B13085086.png)

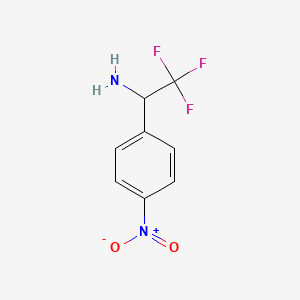
![1-(4-(4-Amino-2-methoxy-5-oxo-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)phenyl)cyclobutanecarbonitrile](/img/structure/B13085103.png)
![5-Bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione](/img/structure/B13085120.png)
